molecular formula C4H8N6O B008364 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated CAS No. 68002-25-5

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Cat. No. B008364
CAS RN: 68002-25-5
M. Wt: 156.15 g/mol
InChI Key: IVJISJACKSSFGE-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated, also known as melamine-formaldehyde resin, is a synthetic polymer . It has gained significant attention in the scientific community due to its unique properties and potential applications.


Synthesis Analysis

This polymer is synthesized by the reaction between melamine and formaldehyde. The resulting polymer is a thermosetting resin that is widely used in various industrial applications, such as adhesives, coatings, and laminates.


Molecular Structure Analysis

The molecular formula of 1,3,5-Triazine-2,4,6-triamine is C3H6N6 . The molecular weight of this compound is 126.1199 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The polymer is synthesized by the reaction between melamine and formaldehyde. The resulting polymer is a thermosetting resin that is widely used in various industrial applications.


Physical And Chemical Properties Analysis

The molecular formula of 1,3,5-Triazine-2,4,6-triamine is C3H6N6 . The molecular weight of this compound is 126.1199 . The structure of this compound can be viewed using Java or Javascript .

Scientific Research Applications

  • MRI Imaging : A compound related to 1,3,5-Triazine-2,4,6-triamine, 2,4,6-Tris(4-hydroxybenzimino)-1,3,5-triazine, shows potential for magnetic resonance imaging applications (Uysal & Koç, 2010).

  • Antioxidants for Polymers : 2,4,6-Tris(hydroxybenzylthio)triazines, derived from 1,3,5-Triazine, are useful as antioxidants in polymers and high molecular weight materials (Garman, 1981).

  • Modified Melamine Formaldehyde Resins : N-Methylmelamines, derivatives of 1,3,5-Triazine-2,4,6-triamine, are important for creating modified melamine formaldehyde resins, reducing carcinogenic formaldehyde (List et al., 2016).

  • Polymer-Supported Triazines for Combinatorial Synthesis : Microwave-assisted synthesis of 1,3,5-triazine-2,4,6-triamines can lead to polymer-supported triazines, useful in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).

  • Thermal Resistance in Polyurethane Foams : Oligoetherols with 1,3,5-triazine ring can be used as substrates to enhance thermal resistance in polyurethane foams (Głowacz-Czerwonka, 2017).

  • Gas Adsorption and Separation : Microporous polymers based on 1,3,5-triazine units show high CO2 uptake and can serve as precursor polymers for advanced porous carbon materials, with potential applications in gas adsorption and separation (Lim et al., 2012).

  • Wrinkle-Recovery in Fabrics : Formaldehyde condensation polymers stabilize the improved wrinkle-recovery of annealed wool (Jones et al., 1973).

  • Thermal Stability in Optical Materials : Modified melamine-chromophore polymers show excellent thermal stability and can be used as optical materials with high decomposition temperatures (Mahler & Rafler, 1999).

Safety And Hazards

According to the European Chemicals Agency (ECHA), this substance is very toxic to aquatic life with long-lasting effects . It’s important to handle this chemical with care and follow safety guidelines to minimize its impact on the environment.

properties

IUPAC Name

formaldehyde;1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJISJACKSSFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1(=NC(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68036-97-5, 68002-22-2, 68002-21-1, 68511-74-0, 74499-38-0, 68611-58-5, 68002-23-3, 110720-62-2, 68955-24-8, 68002-24-4, 68002-25-5, 68002-20-0
Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, ethylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated, isopropylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-(2-ethoxyethoxy)ethyl Me ethers
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl ethers
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethoxyethyl Me ethers
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl Me ethers
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated
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DSSTOX Substance ID

DTXSID10974980
Record name Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1)
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Molecular Weight

156.15 g/mol
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Physical Description

Liquid
Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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Product Name

Formaldehyde;1,3,5-triazine-2,4,6-triamine

CAS RN

9003-08-1, 94645-56-4, 68002-20-0, 68002-25-5, 68036-97-5, 68002-21-1, 68002-24-4, 68955-24-8, 59588-07-7
Record name Melamine resin
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Record name Formaldehyde, reaction products with melamine
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated
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Record name Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1)
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Synthesis routes and methods I

Procedure details

50 parts of 20% liquor A (dispersion of aromatic isocyanate compound) and 100 parts of 30% liquor B (co-dispersion of imino compound-sensitizer) obtained in the above (1) were mixed with each other until a homogeneous mixture was obtained. 150 parts of the mixture of liquor A and liquor B was gradually added with 120 parts of a 5% aqueous solution of sodium salt of styrene-maleic anhydride copolymer adjusted to pH 4.0 with stirring. Stirring was carried out for about 30 minutes to obtain agglomerates having an average particle diameter of 10 μm and it was simultaneously confirmed that the agglomerates were emulsified and dispersed. Separately, a mixture comprising 11.4 parts of melamine, 28.5 parts of a 37% aqueous formaldehyde solution and 74.1 parts of water was adjusted to pH 9.0 with sodium hydroxide and then was heated at 60° C. with stirring to perform dissolution to obtain 114 parts of a transparent melamine-formaldehyde precondensate.
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Synthesis routes and methods II

Procedure details

Previously, 50 parts of 20% liquor A (dispersion of aromatic isocyanate compound) and 100 parts of 30% liquor B (co-dispersion of imino compound-sensitizer) obtained by grinding and dispersing in the above (1) were mixed with each other until a homogeneous mixture was obtained. The resulting homogeneous mixture of liquor A and liquor B was mixed with 100 parts of a 40% aqueous solution of a polyacrylate ester copolymer as a water-soluble polymer and the mixture was homogenized to obtain a core material. To the core material was added 14 Parts of a 28% aqueous ammonia solution (corresponding to 5 parts by weight based on 100 parts by weight of the components contained in the microcapsules) to obtain a homogeneous mixture. Then, 424 parts of the mixture of the liquor A-liquor B-water-soluble polymer modulated with ammonia was gradually added to 160 parts of a 5% aqueous solution of sodium salt of styrene-maleic anhydride copolymer adjusted to pH 4.0 with stirring. Stirring was continued for about 30 minutes to obtain roundish agglomerates having an average particle diameter of 10 μm and it was also found that the agglomerates were emulsified and dispersed. Separately, a mixture of 21.3 parts of melamine, 53.3 parts of a 37% aqueous formaldehyde solution and 138.4 parts of water was adjusted to pH 9.0 with sodium hydroxide and was heated at 60° C. with stirring to perform dissolution to obtain 213 parts of a transparent melamine-formaldehyde precondensate. Then, 213 parts of this melamine-formaldehyde precondensate was gently added to 424 parts of the above emulsified and dispersed liquid and reaction was allowed to proceed for 4 hours with stirring in a thermostat set at 60° C. Then, the product was cooled to room temperature to prepare microcapsules. It was confirmed that the resulting microcapsules had an average particle diameter of 10 μm which was almost the same as that of the agglomerates and had a roundish fusiform shape. Solid concentration of the aqueous dispersion of the microcapsules was 21%.
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[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Independently, to 31.5 g of melamine were added 52.2 g of 37% aqueous solution of formaldehyde and 170.3 g of distilled water, and the resulting mixture was stirred at 60° C. for 30 minutes to obtain a transparent melamine-formaldehyde precondensate.
Quantity
31.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
170.3 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Previously, 50 parts of 20% liquor A (dispersion of aromatic isocyanate compound) and 50 parts of 40% liquor B (co-dispersion of imino compound-sensitizer) obtained by grinding and dispersing in the above (1) were mixed with each other until a homogeneous mixture was obtained. The resulting homogeneous mixture of liquor A and liquor B was mixed with 37.5 parts of a 40% solubilized emulsion (average particle diameter 0.05 μm) comprising microcrystalline wax having a melting point of 75° C. as a microemulsion and the mixture was homogenized to obtain a core material. Then, 137.5 parts of the liquor A-liquor B-microemulsion mixture was gradually added to 90 parts of a 5% aqueous solution of sodium salt of styrenemaleic anhydride copolymer adjusted to pH 4.0 with stirring. Stirring was continued for about 30 minutes to obtain roundish agglomerates having an average particle diameter of 10 μm and it was also found that the agglomerates were emulsified and dispersed. Separately, a mixture of 12 parts of melamine, 30 parts of a 37% aqueous formaldehyde solution and 78 parts of water was adjusted to pH 9.0 with sodium hydroxide and was heated at 60° C. with stirring to perform dissolution to obtain 120 parts of a transparent melamine-formaldehyde precondensate. Then, 120 parts of this melamine-formaldehyde precondensate was added gently to 227.5 parts of the above emulsified and dispersed liquid and reaction was allowed to proceed for 4 hours with stirring in a thermostat set at 60° C. Then, the product was cooled to room temperature to prepare microcapsules. It was confirmed that the resulting microcapsules had an average particle diameter of 10 μm which was almost the same as that of the agglomerates and had a roundish fusiform shape. Solid concentration of the aqueous dispersion of the microcapsules was 21%. Amount of the solubilized emulsion used here corresponds to 50 parts by weight based on 100 parts by weight of the three components (aromatic isocyanate compound, imino compound and sensitizer) in total.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
styrenemaleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Separately, a mixture comprising 10 parts of melamine, 25 parts of 37% aqueous formaldehyde solution and 65 parts of water was adjusted to pH 9.0 with sodium hydroxide and was heated at 60° C. with stirring to perform dissolution to obtain a transparent melamine-formaldehyde precondensate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 2
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 3
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 5
Reactant of Route 5
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 6
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Citations

For This Compound
1
Citations
L Møller, C Helweg, CH Pratt, A Worup, C Skak - 2004 - substitution-bp.ineris.fr
The present report is the result of a project funded by the Danish Environmental Protection Agency (Danish EPA), Programme for Cleaner Products etc., 2002, which was initiated in …
Number of citations: 4 substitution-bp.ineris.fr

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